molecular formula C8H12O4 B3048084 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione CAS No. 15568-97-5

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Cat. No. B3048084
Key on ui cas rn: 15568-97-5
M. Wt: 172.18 g/mol
InChI Key: YIAOLYVBBMEBIJ-UHFFFAOYSA-N
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Patent
US08648041B2

Procedure details

A mixture of Meldrum's acid (5.52 g, 38.3 mmol), potassium carbonate (26.5 g, 191 mmol) and methyl iodide (7.15 mL, 115 mmol) in acetonitrile (75 mL) was heated at 75° C. in a sealed tube for 7 hrs. The mixture was cooled to room temperature, diluted with dichloromethane (300 mL), filtered and the filtrate evaporated to dryness in vacuo. Ethyl acetate (75 mL), hexanes (75 mL) and water (50 mL) were added and phases were separated. The organic layer was washed with 10% aqueous solution of sodium thiosulfate (50 mL) and water (50 mL); dried over anhydrous magnesium sulfate and solvent removed in vacuo to give 2,2,5,5-tetramethyl-[1,3]dioxane-4,6-dione as white solid.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=O)O1.[C:11](=[O:14])([O-:13])[O-].[K+].[K+].[CH3:17]I>C(#N)C.ClCCl>[CH3:10][C:2]1([CH3:1])[O:13][C:11](=[O:14])[C:6]([CH3:17])([CH3:4])[C:7](=[O:8])[O:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
26.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.15 mL
Type
reactant
Smiles
CI
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate (75 mL), hexanes (75 mL) and water (50 mL) were added
CUSTOM
Type
CUSTOM
Details
phases were separated
WASH
Type
WASH
Details
The organic layer was washed with 10% aqueous solution of sodium thiosulfate (50 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(C(O1)=O)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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